

Homovanillonitrile: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxyphenylacetonitrile

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Introduction

Homovanillonitrile, systematically known as (4-hydroxy-3-methoxyphenyl)acetonitrile, is a nitrile derivative of homovanillic acid. Its structure is characterized by a benzene ring substituted with a hydroxyl, a methoxy, and a cyanomethyl group. This compound serves as a valuable intermediate in organic synthesis and is of interest for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of homovanillonitrile, presenting data in a structured format for ease of reference and use in a research setting.

Chemical Structure and Identification

The chemical structure of homovanillonitrile is foundational to understanding its properties and reactivity.

Identifier	Value
IUPAC Name	2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Synonyms	Homovanillonitrile, 4-Hydroxy-3-methoxybenzeneacetonitrile
CAS Number	4468-59-1[1][2]
Molecular Formula	C ₉ H ₉ NO ₂ [1][3]
SMILES	<chem>COC1cc(CC#N)ccc1O</chem> [4]
InChI	1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3[4]

Physicochemical Properties

A summary of the key physicochemical properties of homovanillonitrile is provided below, offering a snapshot of its physical state and behavior.

Property	Value	Source
Molecular Weight	163.17 g/mol	[2]
Appearance	Off-white powder	[5]
Melting Point	56-57 °C	[4]
Boiling Point	135-145 °C at 2 mmHg	[4]
Solubility	Information not available	
pKa	9.69 ± 0.18 (Predicted)	[6]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of homovanillonitrile. Below are the available ¹H and ¹³C NMR data, along with predicted infrared and mass spectrometry characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, CDCl_3): The following proton NMR data was reported in the literature as part of a synthesis procedure.[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.81-6.90	m	3H	Aromatic H (H-2, H-5, H-6)
5.73	br s	1H	-OH
3.90	s	3H	-OCH ₃
3.68	s	2H	-CH ₂ CN

^{13}C NMR (CDCl_3):

Chemical Shift (δ) ppm	Assignment
146.5	C-4 (C-OH)
145.5	C-3 (C-OCH ₃)
122.5	C-1
121.5	C-6
117.9	-C \equiv N
114.6	C-5
111.5	C-2
55.9	-OCH ₃
22.8	-CH ₂ CN

Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present in homovanillonitrile, the following characteristic IR absorption bands are expected:

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3500-3200 (broad)	O-H	Stretching
~3050	C-H (aromatic)	Stretching
~2950, ~2850	C-H (aliphatic)	Stretching
~2250	C≡N	Stretching
~1600, ~1500	C=C (aromatic)	Stretching
~1275	C-O (aryl ether)	Stretching

Mass Spectrometry (MS) (Predicted)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) for homovanillonitrile would be observed at m/z = 163. Key fragmentation patterns would likely involve:

- Loss of HCN (m/z 27): A common fragmentation for nitriles.
- Benzylic cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group, leading to a stable benzylic cation.
- Loss of a methyl group (m/z 15): From the methoxy substituent.

Experimental Protocols

Synthesis of Homovanillonitrile from Vanillyl Alcohol

A reported synthesis of homovanillonitrile involves the conversion of vanillyl alcohol to the corresponding nitrile.^[3]

Materials:

- Vanillyl alcohol
- Sodium cyanide (NaCN)

- N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Acetic acid
- Chloroform
- Magnesium sulfate (MgSO₄)

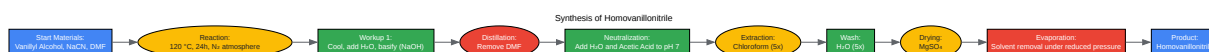
Procedure:

- Dissolve vanillyl alcohol (1 equivalent) in DMF.
- Add sodium cyanide (1.17 equivalents) to the solution.
- Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
- Cool the solution to room temperature and cautiously add water.
- Basify the mixture to pH 10 with solid NaOH.
- Remove the DMF by distillation.
- Add water and acetic acid to achieve a neutral pH (~7).
- Extract the aqueous mixture with chloroform (5 times).
- Combine the organic extracts and wash with water (5 times).
- Dry the organic layer over MgSO₄.
- Remove the solvent under reduced pressure to yield the crude product.

The reported yield for this procedure is 68%.[\[3\]](#)

Visualizations

The following diagram illustrates the workflow for the synthesis of homovanillonitrile from vanillyl alcohol.



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Caption: Workflow for the synthesis of Homovanillonitrile.

As no specific signaling pathways involving homovanillonitrile have been prominently reported in the literature, a diagrammatic representation of a biological pathway is not included. The provided synthesis workflow serves as a key experimental visualization.

Conclusion

This technical guide consolidates the available chemical and structural information for homovanillonitrile. The provided data tables and experimental protocol offer a valuable resource for researchers engaged in the synthesis, characterization, and potential application of this compound. Further investigation into its biological activity and spectroscopic properties will undoubtedly contribute to a more comprehensive understanding of this molecule.

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